Isobutylcyclopentane (CAS 3788-32-7) is a branched C9H18 cycloalkane characterized by a five-membered naphthenic ring substituted with an isobutyl group. In industrial and analytical contexts, it serves as a critical reference standard for Detailed Hydrocarbon Analysis (DHA) and PIANO (Paraffins, Isoparaffins, Olefins, Naphthenes, Aromatics) methodologies used to evaluate spark-ignition fuels and refinery naphtha streams[1]. Beyond analytical chemistry, its specific thermophysical properties—including a boiling point of approximately 150.2 °C and a liquid density of 0.7850 g/mL—make it a highly valuable component in the formulation of surrogate aviation and diesel fuels [2]. The compound is also a key target molecule in the catalytic upgrading of bio-oils, where its formation pathways influence the combustion characteristics and cetane numbers of renewable middle distillates [3].
Substituting isobutylcyclopentane with generic C9 naphthenes, such as n-butylcyclopentane or isopropylcyclohexane, compromises both analytical compliance and predictive modeling accuracy. In gas chromatography applications like ASTM D6729, substituting the branched isobutyl isomer for a linear or six-membered analog alters retention indices, directly invalidating the PIANO group-type quantification required for regulatory reporting [1]. Furthermore, in catalytic ring-opening studies and surrogate fuel formulation, the branched isobutyl side chain dictates specific carbocation stability and isomerization pathways over Pt/SiO2 catalysts that linear analogs cannot replicate [2]. Consequently, using a generic substitute will result in significant deviations in predicted ignition delay, cetane number, and calculated specific gravity during fuel formulation.
In the catalytic upgrading of cyclic hydrocarbons for renewable fuels, the structural configuration of the naphthene ring dictates the reaction pathway. When utilizing Pt/SiO2 catalysts, six-membered rings such as isopropylcyclohexane undergo Type A skeletal isomerization to preferentially form isobutylcyclopentane. This contrasts with Ir/SiO2 catalysts, which favor the cleavage of unsubstituted C-C bonds rather than isomerization[1].
| Evidence Dimension | Primary isomerization product pathway |
| Target Compound Data | Isobutylcyclopentane (formed via Type A isomerization over Pt/SiO2) |
| Comparator Or Baseline | Ir/SiO2 catalyzed cleavage (yields non-isomerized open chains) |
| Quantified Difference | Pt/SiO2 selectively yields isobutylcyclopentane; Ir/SiO2 avoids this pathway |
| Conditions | Catalytic ring opening of mono- and bicyclic compounds |
Enables researchers and process engineers to select the correct catalyst (Pt vs. Ir) when targeting specific branched naphthenes for jet fuel property optimization.
For the formulation of surrogate aviation and diesel fuels, matching the macroscopic physical properties of the target fuel is critical. Isobutylcyclopentane possesses a liquid density of 0.7850 g/mL at standard conditions, which is measurably lower than its six-membered ring counterpart, isopropylcyclohexane (0.8060 g/mL), and slightly lower than the linear-chain n-butylcyclopentane (0.7888 g/mL) [1].
| Evidence Dimension | Liquid Density |
| Target Compound Data | 0.7850 g/mL |
| Comparator Or Baseline | Isopropylcyclohexane (0.8060 g/mL) |
| Quantified Difference | 0.0210 g/mL lower density |
| Conditions | Standard ambient conditions (1 atm, 70°F / 21°C) |
Provides a precise density tuning lever for formulators designing surrogate jet fuels that must meet strict specific gravity specifications.
In the regulatory testing of spark-ignition fuels, accurate quantification of naphthenes relies on the exact retention behavior of reference standards. On optimized 100% dimethylpolysiloxane stationary phases (e.g., Zebron ZB-DHA-PONA), isobutylcyclopentane is distinctly resolved from both isopropylcyclohexane and n-butylcyclopentane[1]. This separation is a strict requirement for valid PIANO (Paraffins, Isoparaffins, Olefins, Naphthenes, Aromatics) analysis under ASTM methodologies.
| Evidence Dimension | Chromatographic Separation (DHA) |
| Target Compound Data | Baseline resolution of Isobutylcyclopentane |
| Comparator Or Baseline | n-Butylcyclopentane / Isopropylcyclohexane |
| Quantified Difference | Distinct, non-overlapping elution peaks |
| Conditions | High-resolution GC using 100% dimethylpolysiloxane columns (ASTM D6729/D6730) |
Procuring the exact isobutylcyclopentane standard is mandatory for refineries and analytical labs to maintain ASTM compliance and accurately report naphthene content.
Isobutylcyclopentane is an essential calibration component in PIANO standards used for the gas chromatographic analysis of refinery naphtha streams and spark-ignition fuels, ensuring compliance with ASTM D6729 and D6730 methodologies [1].
Due to its specific density (0.7850 g/mL) and branched naphthenic structure, this compound is utilized in surrogate fuel mixtures to accurately replicate the physical properties, ignition delay, and combustion kinetics of complex middle distillates [2].
In renewable fuel research, isobutylcyclopentane serves as a critical benchmark product for evaluating the skeletal isomerization activity of Pt/SiO2 catalysts during the hydrodeoxygenation and upgrading of cyclic bio-oils [3].
Irritant;Environmental Hazard